3-Benzyloxyaniline hydrochloride
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Overview
Description
3-Benzyloxyaniline hydrochloride: is an organic compound with the molecular formula C13H13NO·HCl . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyloxy group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of 3-Aminophenol: The synthesis of 3-Benzyloxyaniline hydrochloride typically starts with the benzylation of 3-aminophenol.
Hydrochloride Formation: The resulting 3-benzyloxyaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Benzyloxyaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: It can be reduced to form 3-benzyloxyaniline or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3-Benzyloxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Benzyloxyaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of 3-Benzyloxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
4-Benzyloxyaniline: Similar structure but with the benzyloxy group at the para position.
2-Benzyloxyaniline: Similar structure but with the benzyloxy group at the ortho position.
3-Benzyloxyphenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
Properties
CAS No. |
81499-33-4 |
---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
3-phenylmethoxyaniline;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9H,10,14H2;1H |
InChI Key |
DGEPFWPWDZVYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N.Cl |
Origin of Product |
United States |
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